o-Mercaptophenylmalonamic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9NO3S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-amino-3-oxo-2-(2-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO3S/c10-8(11)7(9(12)13)5-3-1-2-4-6(5)14/h1-4,7,14H,(H2,10,11)(H,12,13) |
InChI Key |
FGTVXZKNVZPKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)C(=O)O)S |
Origin of Product |
United States |
Chemical Reactions Analysis
Thioamide Cyclization Reactions
-
Mechanism : Thioamide intermediates undergo intramolecular cyclization to form benzothiazoles. This involves nucleophilic substitution and elimination steps, often facilitated by CuBr₂ as an oxidant .
-
Example Reaction :
Malonic Acid-Mediated Acylation
-
Ketene Formation : Malonic acid derivatives generate reactive ketenes in situ, which acylate amines. The reaction proceeds via a concerted mechanism involving CO₂ elimination and ketene formation .
-
Applications : Used in solid-phase peptide synthesis with near-quantitative yields under optimized conditions (e.g., DIPEA base, DMF solvent) .
Biological Activity of Mefenamic Acid
-
Anti-inflammatory Effects : Reduces joint swelling and hyperalgesia in experimental osteoarthritis models but does not prevent cartilage or bone degradation .
-
Radioprotection : Mitigates radiation-induced DNA damage in human lymphocytes via anti-inflammatory mechanisms (COX-2 inhibition) .
Limitations and Gaps
-
No Data on o-Mercaptophenylmalonamic Acid : The search results do not include specific information about this compound.
-
Structural Similarities : While malonamic acid derivatives (e.g., malonic acid) are discussed, their substitution patterns (e.g., mercaptophenyl groups) are not covered.
Q & A
Basic Research Questions
Q. How can o-Mercaptophenylmalonamic acid be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves a malonic acid derivative reacting with o-aminothiophenol under controlled pH (e.g., acidic conditions). Purification may employ recrystallization using ethanol/water mixtures or column chromatography with silica gel. Purity validation requires HPLC (≥95% purity threshold) and structural confirmation via H/C NMR (e.g., characteristic peaks for the thiol (-SH) and malonamic acid groups). Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, and catalyst use) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Identify functional groups (e.g., S-H stretch ~2550 cm, carbonyl peaks ~1700 cm).
- NMR : H NMR in DMSO-d resolves aromatic protons and malonamic acid protons; C NMR confirms carbon skeleton.
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H] and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian software) to resolve ambiguities .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via UV-Vis spectroscopy (e.g., absorbance at λ~270 nm). Use Arrhenius plots to extrapolate shelf-life under standard conditions (25°C). Note thiol oxidation risks; include antioxidants (e.g., 1 mM EDTA) in buffers to mitigate disulfide formation .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (K) with purified proteins (e.g., carbonic anhydrase).
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using software like GROMACS; validate docking poses with cryo-EM or X-ray crystallography.
- Competitive inhibition studies : Compare IC values against known inhibitors to identify binding site competition .
Q. How can contradictory solubility data for this compound across studies be reconciled?
- Methodological Answer : Systematically evaluate variables:
- Solvent polarity : Test solubility in DMSO, methanol, and phosphate buffers using gravimetric analysis.
- Temperature : Measure solubility at 25°C vs. 37°C via HPLC quantification.
- Ionic strength : Assess salt effects (e.g., NaCl concentration) using the shake-flask method. Publish raw data with detailed protocols to enhance reproducibility .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., B3LYP/6-31G* level).
- Reactivity mapping : Simulate reaction pathways with thiol-reactive probes (e.g., iodoacetamide) using Gaussian or ORCA. Validate predictions experimentally via H NMR kinetic studies .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity?
- Methodological Answer :
- Cell lines : Use adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells to assess cell-type specificity.
- Dose range : Start with 0.1–100 µM, using MTT/WST-1 assays at 24/48/72-hour endpoints.
- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin). Normalize data to cell count via flow cytometry to distinguish cytostatic vs. cytotoxic effects .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
